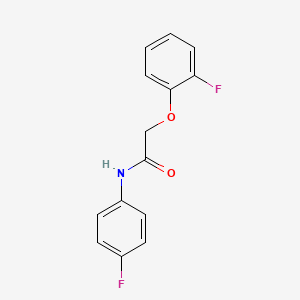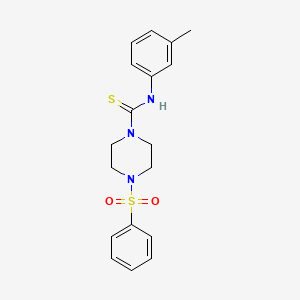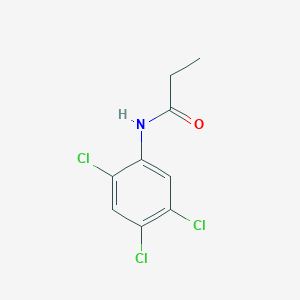![molecular formula C20H20O3 B5692817 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one, also known as Silymarin, is a flavonoid derived from the milk thistle plant. It has been used for centuries in traditional medicine to treat liver and gallbladder disorders. In recent years, scientific research has shown that Silymarin has a range of potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This compound also has antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has antioxidant properties, which can protect cells from oxidative stress. It also has anti-inflammatory properties, which can reduce inflammation in the body. This compound has been shown to modulate various enzymes and proteins involved in liver function, such as glutathione, superoxide dismutase, and cytochrome P450 enzymes. It has also been shown to modulate insulin signaling pathways, which can improve insulin sensitivity and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to extract and purify, and it has a low toxicity profile. It is also readily available and cost-effective. However, this compound has some limitations for lab experiments. It is a complex mixture of compounds, which can make it difficult to isolate and identify specific active compounds. It also has poor solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of novel formulations and delivery systems to improve its bioavailability and efficacy. Another area of interest is the identification and characterization of specific active compounds in this compound and their mechanisms of action. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and neurodegenerative diseases.
Synthesis Methods
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one can be extracted from the seeds of the milk thistle plant using various methods, including solvent extraction, supercritical fluid extraction, and microwave-assisted extraction. However, the most common method involves a combination of solvent extraction and chromatography.
Scientific Research Applications
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, cancer, and diabetes. In liver diseases, this compound has been shown to have hepatoprotective effects by reducing liver inflammation, preventing liver fibrosis, and promoting liver cell regeneration. In cancer, this compound has been shown to have anticancer effects by inhibiting cancer cell proliferation and inducing cancer cell death. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
properties
IUPAC Name |
3-ethyl-4-methyl-7-[(2-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-17-14(3)18-10-9-16(11-19(18)23-20(17)21)22-12-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNXDILKUTUJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)

![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)
![methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)


![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)
